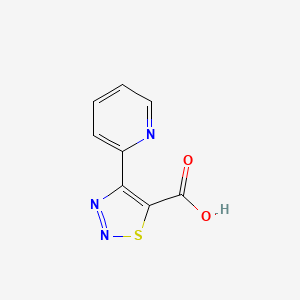![molecular formula C12H18BrClN2O B1466544 2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride CAS No. 1220032-52-9](/img/structure/B1466544.png)
2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride
Overview
Description
2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride is an organic compound with a wide range of potential applications in scientific research. It is used as an intermediate for the synthesis of Pyridine derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C12H18BrClN2O . The average mass is 321.641 Da and the monoisotopic mass is 320.029083 Da .Scientific Research Applications
Synthesis and Chemical Reactions
- Development of Substituted Pyridine Derivatives: A study outlines the synthesis of various substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, leading to compounds with potential analgesic and antiparkinsonian activities. This synthesis route could be relevant for the creation of new therapeutics or research tools (Amr, Maigali, & Abdulla, 2008).
- Interactions with Lithium Piperidide: Another study investigated the reactions of 3-bromo-4-ethoxypyridine and 2-bromo-6-ethoxypyridine with lithium piperidide in piperidine, providing insights into the substitution reactions that occur without rearrangements, potentially useful for the development of new chemical entities (Plas, Hijwegen, & Hertog, 2010).
Potential Biological Activities
- Analgesic and Antiparkinsonian Activities: The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine was explored for its analgesic and antiparkinsonian activities, suggesting the utility of these derivatives in developing treatments for related conditions (Amr, Maigali, & Abdulla, 2009).
Chemical Synthesis Techniques
- Novel Reagents for Synthesis: Pyridine hydrochloride has been utilized as an efficient reagent for converting bromo derivatives to chloro compounds in pyridine and quinoline series, showcasing a method to alter chemical structures for various research applications (Mongin et al., 1996).
Interfacial Adsorption Behavior
- Corrosion Inhibition: The adsorption and inhibitory effect of a new pyridine derivative on mild steel corrosion in a hydrochloric acid medium was investigated, indicating the potential application of similar compounds in industrial processes to prevent corrosion (Saady et al., 2020).
Vasodilation Properties
- Vasodilation Activity: The synthesis and screening of 3-pyridinecarboxylates for vasodilation properties highlighted the potential of these compounds to facilitate learning and memory in models, suggesting applications in neurological research or therapeutics (Girgis et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-bromo-6-(2-piperidin-2-ylethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O.ClH/c13-11-5-3-6-12(15-11)16-9-7-10-4-1-2-8-14-10;/h3,5-6,10,14H,1-2,4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEUJUQCUNUQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=NC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466463.png)



![1-{[(3-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466467.png)

![1-[(5-Chloro-2-hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466472.png)





![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)